molecular formula C26H20N2O2 B11638200 3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide

3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide

Cat. No.: B11638200
M. Wt: 392.4 g/mol
InChI Key: MWHCVKRGUMJMNE-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a naphtho-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the naphtho-oxazole ring through cyclization reactions involving naphthyl ketoximes and lead (IV) acetate in tetrahydrofuran (THF) . The benzamide core can be introduced through amide bond formation reactions using appropriate benzoyl chloride derivatives and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and large-scale amide bond formation using automated systems.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The naphtho-oxazole moiety can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols depending on the reaction conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Lead (IV) acetate in THF .

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The naphtho-oxazole moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes involved in oxidative stress pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C26H20N2O2/c1-16-7-8-20(15-17(16)2)25(29)27-21-12-9-19(10-13-21)26-28-24-22-6-4-3-5-18(22)11-14-23(24)30-26/h3-15H,1-2H3,(H,27,29)

InChI Key

MWHCVKRGUMJMNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54)C

Origin of Product

United States

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